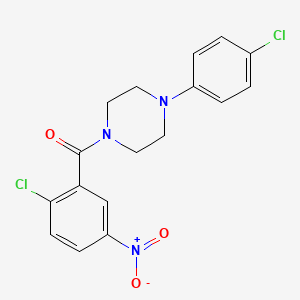![molecular formula C18H17ClN4O3S B3441687 N-(4-chlorophenyl)-N'-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3441687.png)
N-(4-chlorophenyl)-N'-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]urea
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various research areas. This compound is also known as DM-1, and it has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
DM-1 works by inhibiting the formation of microtubules, which are essential for cell division. This compound binds to tubulin, which is a protein that makes up the microtubules. By binding to tubulin, DM-1 prevents the formation of microtubules, leading to cell death. This mechanism of action makes DM-1 a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
DM-1 has been shown to have significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. DM-1 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DM-1 is its specificity for cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of DM-1 is its low solubility, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on DM-1. One of the main areas of focus is the development of more efficient synthesis methods to improve the yield and purity of DM-1. Another area of focus is the optimization of the dosing and administration of DM-1 to improve its efficacy in cancer treatment. Additionally, there is a need for further research to understand the mechanism of action of DM-1 and its potential application in combination with other cancer treatments.
Aplicaciones Científicas De Investigación
DM-1 has been extensively studied for its potential application in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. DM-1 works by targeting microtubules, which are essential components of the cytoskeleton. This compound binds to tubulin, which prevents the formation of microtubules, leading to cell death.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-25-14-8-3-11(9-15(14)26-2)10-16-22-23-18(27-16)21-17(24)20-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMKDCAAOIOKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-phenyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3441606.png)
![ethyl 3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3441610.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3441617.png)

![3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3441642.png)
![N,N-diethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B3441650.png)
![3-(3,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B3441651.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5,7-dimethoxy-1H-indole-2-carboxylate](/img/structure/B3441660.png)
![4-chloro-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3441661.png)
![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B3441667.png)
![methyl 4-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B3441669.png)
![2-[(2-oxo-2-phenylethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B3441673.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3441683.png)
![3,5-bis[(3-fluorobenzoyl)amino]benzoic acid](/img/structure/B3441693.png)